

high-throughput screening assays for 3-Piperazin-1-yl-pyridazine libraries

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Compound of Interest

Compound Name: 3-Piperazin-1-yl-pyridazine

Cat. No.: B1353636

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Application Note & Protocols

Topic: High-Throughput Screening Assays for **3-Piperazin-1-yl-pyridazine** Libraries

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

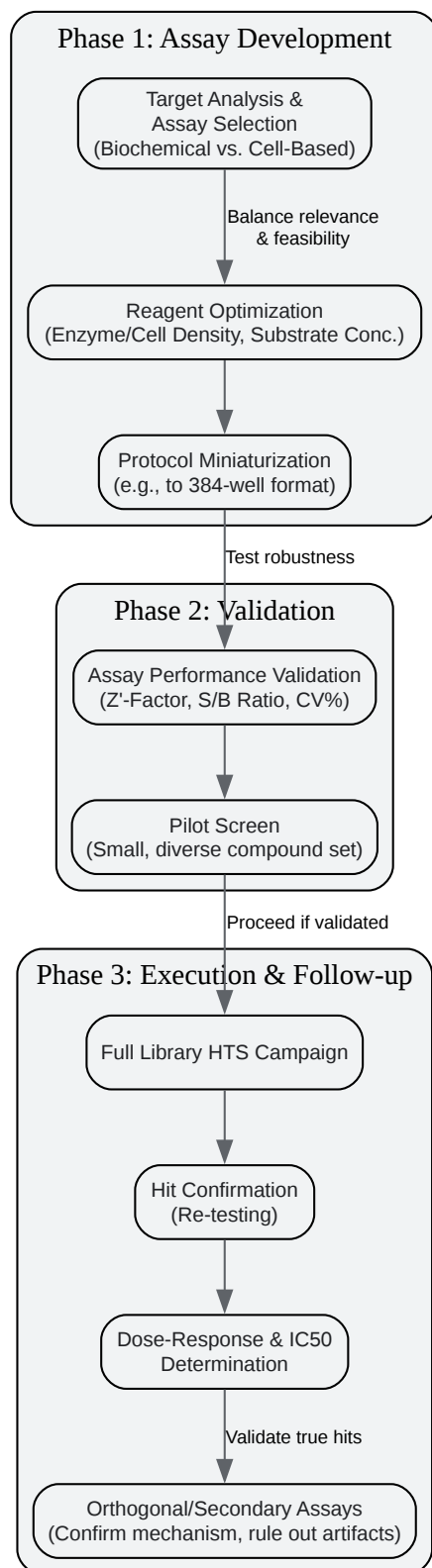
The **3-piperazin-1-yl-pyridazine** scaffold is a privileged structure in modern medicinal chemistry, giving rise to derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroactive properties.^{[1][2][3][4]} This versatility stems from the scaffold's ability to interact with diverse and critical biological targets, most notably protein kinases and G-protein coupled receptors (GPCRs).^{[5][6][7]} The successful identification of potent and selective modulators from a **3-piperazin-1-yl-pyridazine** library hinges on the strategic design and rigorous implementation of high-throughput screening (HTS) campaigns.

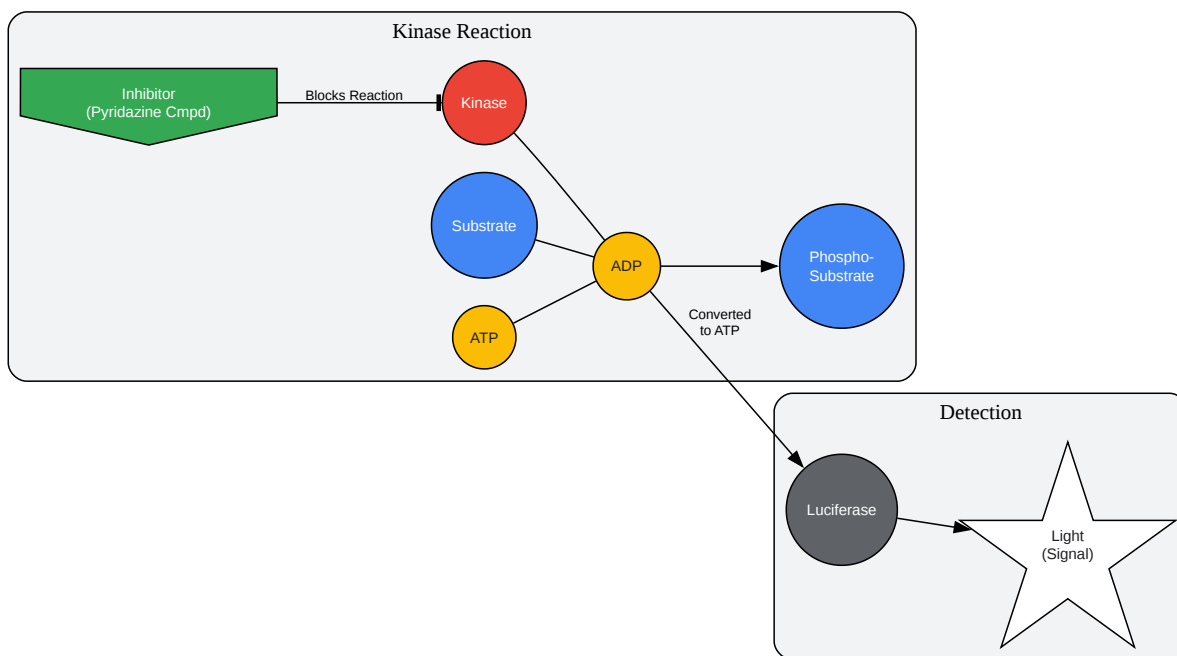
This document serves as a technical guide for developing and executing robust HTS assays tailored for this chemical class. As a Senior Application Scientist, my objective is not merely to provide protocols, but to impart the underlying rationale, enabling researchers to make informed decisions, troubleshoot challenges, and ensure the generation of high-quality, actionable data. We will explore both biochemical and cell-based assay formats, emphasizing the principles of self-validation and data integrity that are paramount in drug discovery.

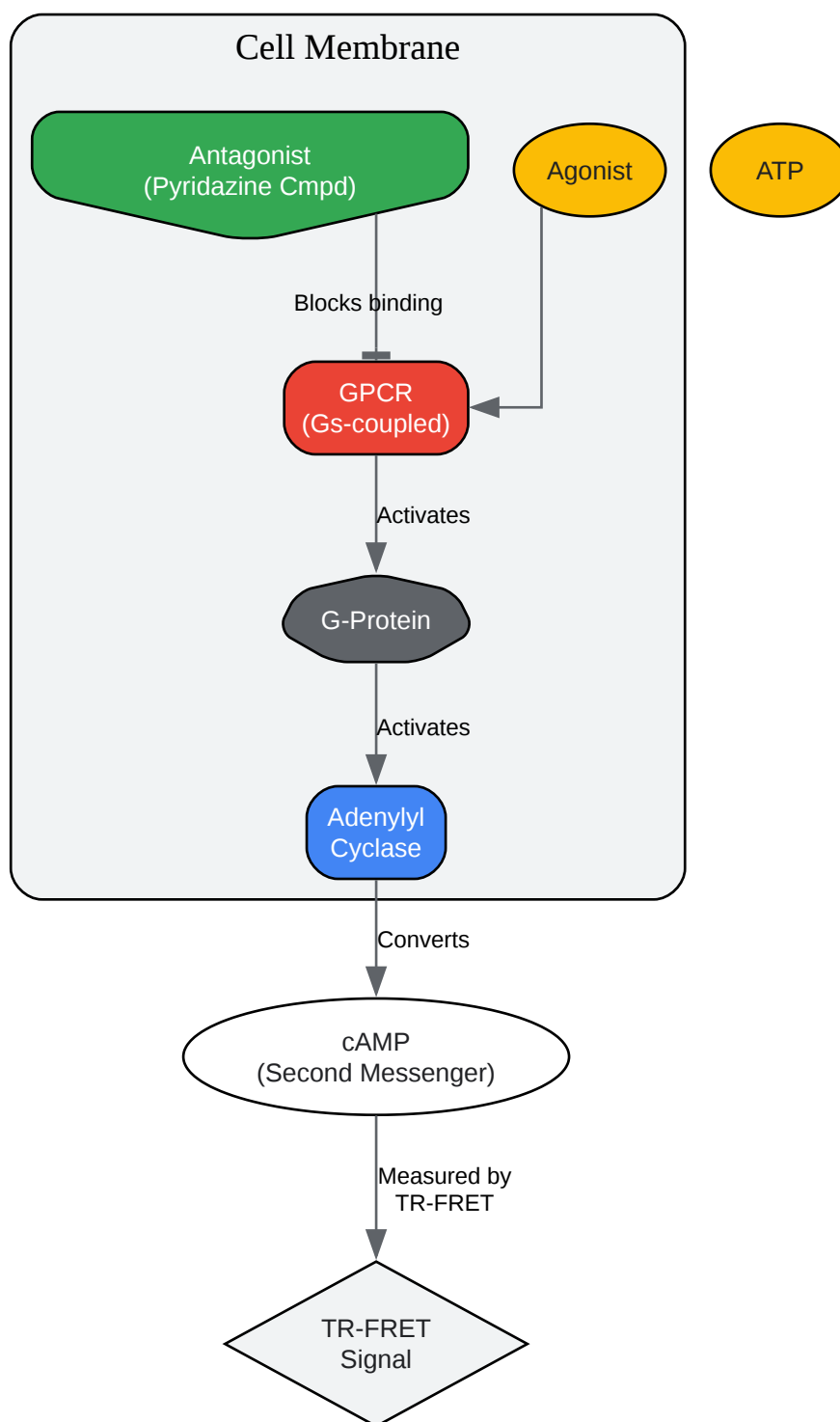
Foundational Strategy: The HTS Assay Development Cascade

Before committing a valuable compound library to a full-scale screen, a methodical assay development and validation process is essential.^{[8][9]} This cascade ensures that the chosen assay is sensitive, robust, and truly reflects the biological activity of interest. The quality of an HTS campaign is defined by its ability to reliably distinguish true hits from noise and artifacts.^{[10][11]}

A key statistical metric for validating HTS assay performance is the Z'-factor, which quantifies the separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.







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